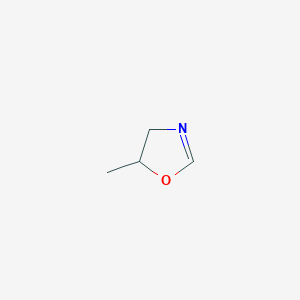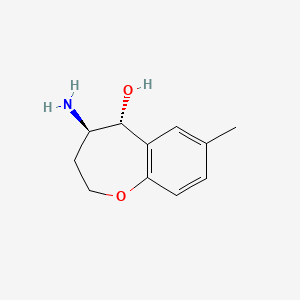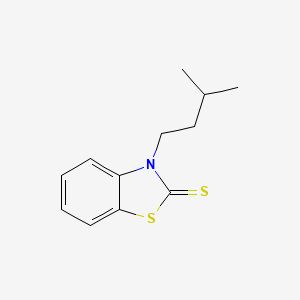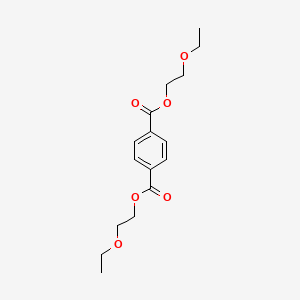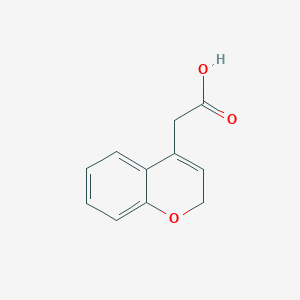
(2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate is an organic compound with a complex structure that includes a chloro group, a methyl group, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate typically involves the reaction of 3-methyl-2-butanone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or ketone.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products include substituted amides or thioesters.
Hydrolysis: Products include acetic acid and 3-methyl-2-butanol.
Oxidation: Products include 3-methyl-2-butanone or 3-methyl-2-butanoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for constructing more complex molecules.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for investigating the mechanisms of esterases and other related enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. The ester group can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. Its unique reactivity allows for the synthesis of high-value products.
Wirkmechanismus
The mechanism of action of (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate involves its interaction with nucleophiles and enzymes. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The chloro group can undergo nucleophilic substitution, leading to the formation of various derivatives. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl chloride
- (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl bromide
- (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl fluoride
Uniqueness
(2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate is unique due to the presence of both a chloro group and an acetate ester This combination allows for a diverse range of chemical reactions, making it a versatile compound in synthesis
Eigenschaften
CAS-Nummer |
33641-00-8 |
|---|---|
Molekularformel |
C7H11ClO3 |
Molekulargewicht |
178.61 g/mol |
IUPAC-Name |
[(2S)-1-chloro-3-methyl-1-oxobutan-2-yl] acetate |
InChI |
InChI=1S/C7H11ClO3/c1-4(2)6(7(8)10)11-5(3)9/h4,6H,1-3H3/t6-/m0/s1 |
InChI-Schlüssel |
ZLMNCTCMKSWQIU-LURJTMIESA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)Cl)OC(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)Cl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


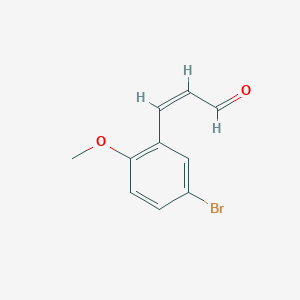
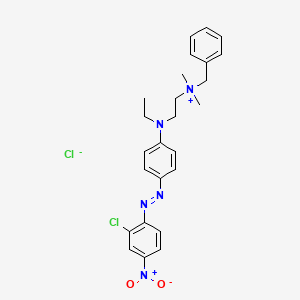
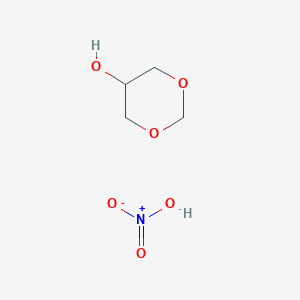
![2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14696338.png)
